6-chloro-N-cyclobutylpyridazin-3-amine
Description
6-Chloro-N-cyclobutylpyridazin-3-amine is a pyridazine derivative featuring a chloro substituent at the 6-position and a cyclobutyl group attached to the amine at the 3-position.
Properties
CAS No. |
1010422-26-0 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
6-chloro-N-cyclobutylpyridazin-3-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-5-8(12-11-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,12) |
InChI Key |
UQYBRBJGEDDXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclobutylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridazine with cyclobutylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 6-chloro-N-cyclobutylpyridazin-3-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclobutylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
6-Chloro-N-cyclobutylpyridazin-3-amine has shown potential in drug development due to its ability to modulate specific biological pathways. Notably, it has been investigated for its effects on the PI3K-AKT and Ras-Raf-MEK-ERK signaling pathways, which are crucial in the regulation of cell proliferation and survival. These pathways are often implicated in various diseases, including cancer and autoimmune disorders .
2. Anticancer Activity
Research indicates that compounds similar to 6-chloro-N-cyclobutylpyridazin-3-amine exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives targeting the PI3K-AKT pathway can inhibit tumor growth and induce apoptosis in cancer cells .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
4. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of pyridazine derivatives, including 6-chloro-N-cyclobutylpyridazin-3-amine. By regulating pathways involved in neurodegeneration, these compounds may offer therapeutic benefits for conditions like Alzheimer's disease .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study conducted on pyridazine derivatives demonstrated that compounds targeting the PI3K-AKT pathway significantly inhibited cell proliferation in various cancer cell lines. The results indicated that 6-chloro-N-cyclobutylpyridazin-3-amine could serve as a promising lead compound for further development in cancer therapy .
Case Study 2: Neuroprotection
In a recent study focusing on neurodegenerative diseases, researchers found that certain pyridazine derivatives exhibited protective effects on neuronal cells subjected to oxidative stress. The findings suggest that 6-chloro-N-cyclobutylpyridazin-3-amine may have potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclobutylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 6-chloro-N-cyclobutylpyridazin-3-amine, highlighting differences in substituents and physicochemical properties:
Key Observations :
- Cycloalkyl groups (cyclopropyl, cyclobutyl) may confer conformational rigidity, influencing binding to biological targets .
- Purity and Applications : Industrial-grade analogs like 6-chloro-N-(propan-2-yl)pyridazin-3-amine are produced at 99% purity for bulk synthesis, while research-focused compounds (e.g., methyl-substituted derivative) prioritize solubility for experimental workflows .
Physicochemical Properties
- Molecular Weight : The cyclobutyl analog (inferred formula: C₈H₁₀ClN₃) would have a molecular weight of ~183.64 g/mol, intermediate between the cyclopropyl (169.61 g/mol) and propyl (171.63 g/mol) derivatives.
- Lipophilicity : The 2-chlorobenzyl analog exhibits a high calculated LogP of 4.34, suggesting greater hydrophobicity compared to aliphatic substituents (e.g., LogP ~2.5 for cyclopropyl) .
- Solubility : Methyl and isopropyl derivatives are likely more soluble in polar solvents due to smaller substituents, whereas aromatic groups (e.g., benzyl) reduce aqueous solubility .
Biological Activity
6-Chloro-N-cyclobutylpyridazin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications based on available research.
- IUPAC Name: 6-Chloro-N-cyclobutylpyridazin-3-amine
- CAS Number: 1010422-26-0
- Molecular Formula: C9H11ClN4
- Molecular Weight: 200.66 g/mol
Research indicates that 6-chloro-N-cyclobutylpyridazin-3-amine may exert its biological effects through modulation of key signaling pathways involved in cell proliferation and survival. Notably, it has been implicated in the regulation of the PI3K-AKT and Ras-Raf-MEK-ERK pathways, which are critical for various cellular functions including growth, differentiation, and apoptosis .
Biological Activity
The compound has demonstrated a range of biological activities:
-
Anticancer Activity:
- In vitro studies have shown that 6-chloro-N-cyclobutylpyridazin-3-amine inhibits the proliferation of various cancer cell lines by targeting the PI3K-AKT pathway, which is often dysregulated in tumors .
- It has been suggested as a potential candidate for treating malignancies due to its ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects:
- Neuroprotective Potential:
Table: Summary of Biological Activities
Case Studies
- Case Study on Cancer Cell Lines:
- Inflammation Model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
